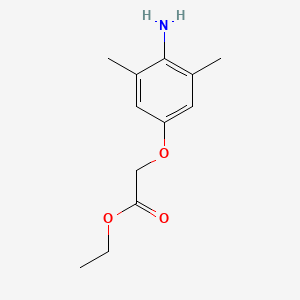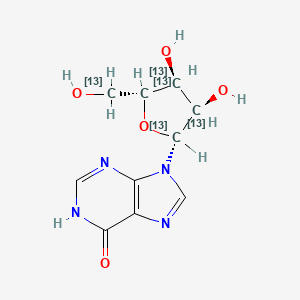
1,1'-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.317. This compound is characterized by its two ethanone groups attached to a phenylene ring substituted with hydroxy and pentyl groups. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of 1,1’-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone typically involves the acetylation of resorcinol in the presence of zinc chloride. This reaction yields a bifunctional carbonyl compound. The industrial production methods for this compound are not extensively documented, but laboratory synthesis often follows this acetylation route .
Análisis De Reacciones Químicas
1,1’-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Aplicaciones Científicas De Investigación
1,1’-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone is utilized in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of Schiff base ligands and hexadentate chalcogenated bisimine ligands.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone involves its interaction with various molecular targets. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form complexes with metal ions and participate in redox reactions. These interactions are essential for its applications in catalysis and material science .
Comparación Con Compuestos Similares
1,1’-(4,6-Dihydroxy-2-pentyl-1,3-phenylene)diethanone can be compared with similar compounds such as:
1,1’-(4,6-Dihydroxy-1,3-phenylene)bisethanone: This compound lacks the pentyl group, making it less hydrophobic.
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1-(3-acetyl-4,6-dihydroxy-2-pentylphenyl)ethanone |
InChI |
InChI=1S/C15H20O4/c1-4-5-6-7-11-14(9(2)16)12(18)8-13(19)15(11)10(3)17/h8,18-19H,4-7H2,1-3H3 |
Clave InChI |
WZQBQKHRHHVKJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=CC(=C1C(=O)C)O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate](/img/structure/B13849640.png)
![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)
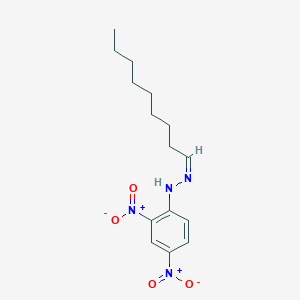

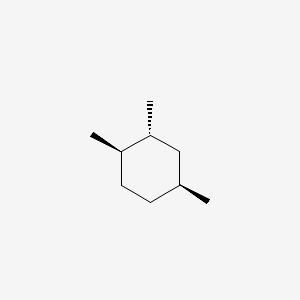
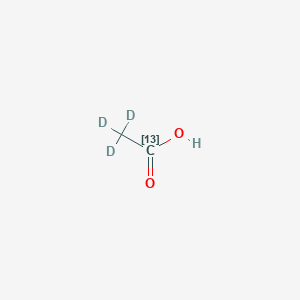
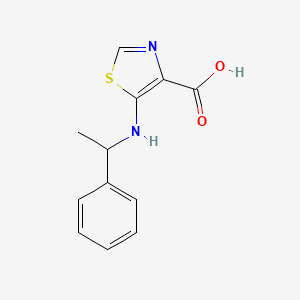

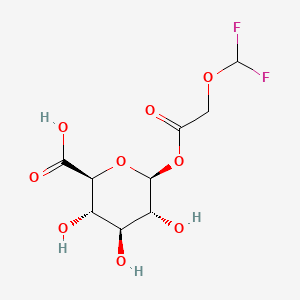
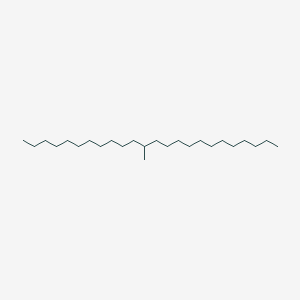
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
